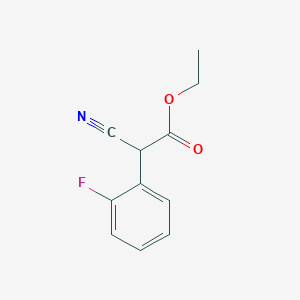

Ethyl 2-cyano-2-(2-fluorophenyl)acetate

Descripción general

Descripción

Ethyl 2-cyano-2-(2-fluorophenyl)acetate is an organic compound with a molecular weight of 207.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H10FNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that similar compounds can participate in various types of reactions. For instance, the coupling reagent ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate produces only byproducts that can be easily recovered and reused for the synthesis of the same reagent, making coupling reactions to yield amides, hydroxamates, peptides, and esters more environmentally friendly and cost-effective .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 207.2 .Aplicaciones Científicas De Investigación

Process Intensification Techniques for Ester Production

Research on ethyl acetate, a compound related to ethyl 2-cyano-2-(2-fluorophenyl)acetate, demonstrates significant applications in solvent production for various industries. The review by Patil and Gnanasundaram (2020) on process parameters of various process intensification techniques for ethyl acetate production highlights the advantages of these techniques over traditional processes in terms of energy consumption, production rate, and economic effectiveness (Patil & Gnanasundaram, 2020).

Liquid Organic Hydrogen Carriers (LOHC)

The perspective of using ethanol-ethyl acetate systems in LOHC cycles, as discussed by Santacesaria et al. (2023), reveals the potential for renewable resource utilization in green energy applications. This research underscores the utility of ethyl acetate in producing hydrogen as a by-product, demonstrating the compound's role in sustainable energy solutions (Santacesaria et al., 2023).

Biodegradation of Gasoline Ethers

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, reviewed by Thornton et al. (2020), illustrate the environmental aspects of gasoline ether oxygenates. This research emphasizes the microbial capacity to degrade such compounds and the potential environmental impacts, providing a foundation for understanding the biodegradation of related chemical compounds (Thornton et al., 2020).

Environmental Impact of Oxo-Process Chemicals

The environmental fate and aquatic effects of oxo-process chemicals, including butyl acetate and others, as explored by Staples (2001), offer insights into the environmental safety and biodegradability of similar chemical compounds. This research demonstrates the low environmental threat posed by these compounds under inadvertent release scenarios (Staples, 2001).

Toxicological Reviews

Reviews on the toxicological aspects of chemical compounds used in various applications, such as the toxicological review of ethyl tertiary-butyl ether by McGregor (2007), provide a comprehensive understanding of the safety, metabolism, and potential health effects of chemical compounds used in industrial and medical applications (McGregor, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-cyano-2-(2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTOKYOKTOJYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)

![Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3374566.png)

![[2-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B3374571.png)

![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)

![Methyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3374581.png)

![2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3374594.png)

![1,2-difluoro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3374628.png)